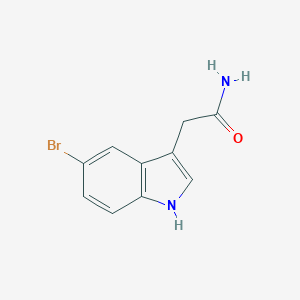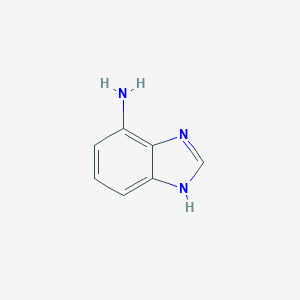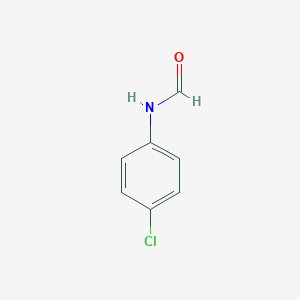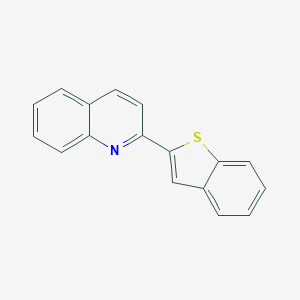
2-Chlor-N-(5-chlorpyridin-2-yl)acetamid
Übersicht
Beschreibung
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a chemical compound with the CAS Number: 90931-33-2 . It has a molecular weight of 205.04 . The IUPAC name for this compound is 2-chloro-N-(5-chloro-2-pyridinyl)acetamide .
Synthesis Analysis
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide involves the use of 5-chloropyridin-2-amine and 2-bromo-1-(4-nitrophenyl)ethanone in a multi-step protocol .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) . The compound has a topological polar surface area of 42 Ų and a complexity of 166 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.04 g/mol . It has a rotatable bond count of 2 and a hydrogen bond donor count of 1 . The compound has a melting point of 135-139°C .Wissenschaftliche Forschungsanwendungen
Synthese von Metallkomplexen
2-Chlor-N-(5-chlorpyridin-2-yl)acetamid: wurde bei der Synthese von Metallkomplexen, insbesondere mit Übergangsmetallen wie Co(II), Ni(II) und Cu(II), eingesetzt . Diese Komplexe werden mit Techniken wie Elementaranalyse, FTIR und 1H-NMR synthetisiert und charakterisiert. Sie weisen interessante thermische Zersetzungseigenschaften und elektrochemische Verhaltensweisen auf, die für das Verständnis der Stabilität und Reaktivität dieser Verbindungen unter verschiedenen Bedingungen unerlässlich sind.
Antioxidative Aktivität
Die aus dieser Verbindung abgeleiteten Metallkomplexe wurden auf ihre antioxidativen Aktivitäten untersucht . Antioxidantien sind entscheidend, um oxidativen Stress zu verhindern, der zu Zellschäden und verschiedenen Krankheiten führen kann. Die Fähigkeit dieser Komplexe, freie Radikale abzufangen, wird mit Assays wie DPPH und ABTS gemessen, was Einblicke in ihre potenziellen therapeutischen Anwendungen bietet.
Antifibrotische Aktivität
Derivate von This compound haben vielversprechende antifibrotische Aktivitäten gezeigt . Fibrose ist ein pathologischer Zustand, der durch übermäßige Gewebsvernarbung gekennzeichnet ist, und diese Verbindungen wurden an immortalisierten Ratten-Lebersternzellen evaluiert, wobei sie bessere Aktivitäten zeigten als bekannte antifibrotische Medikamente. Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von fibrotischen Erkrankungen hin.
Pharmazeutische Zwischenprodukte
Diese Verbindung dient als Zwischenprodukt in der pharmazeutischen Synthese . Es wird bei der Herstellung verschiedener Medikamente eingesetzt und zeigt seine Vielseitigkeit und Bedeutung in der Arzneimittelentwicklung. Seine Rolle als Zwischenprodukt ermöglicht die Herstellung einer breiten Palette von therapeutischen Wirkstoffen.
Organische Synthese
This compound: wird in der organischen Synthese eingesetzt, insbesondere bei Suzuki-Miyaura-Kupplungsverfahren . Diese Kupplungsreaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, was ein grundlegender Schritt beim Aufbau komplexer organischer Moleküle ist.
Vorläufer für Bildgebungsmittel
Die Verbindung wurde bei der Herstellung von Positronen-Emissions-Tomographie (PET)-Radioliganden verwendet . PET ist eine leistungsstarke bildgebende Technik, die die Visualisierung von Stoffwechselprozessen im Körper ermöglicht. Radioliganden, die von dieser Verbindung abgeleitet sind, können zur Bildgebung spezifischer Rezeptoren verwendet werden und liefern wertvolle Informationen sowohl für die Diagnose als auch für die Forschung.
Ligand für Übergangsmetalle
Als Ligand kann This compound Chelate mit Übergangsmetallen bilden . Diese Chelate können einzähnig oder zweizähnig sein, und ihre Bildung ist entscheidend für die Bestimmung von Spurenmengen von Übergangsmetallen. Diese Eigenschaft ist besonders nützlich in der analytischen Chemie zur Detektion und Quantifizierung von Metallen.
Elektrochemische Studien
Das elektrochemische Verhalten der mit dieser Verbindung gebildeten Metallkomplexe ist von großem Interesse . Durch die Untersuchung ihrer zyklischen Voltammetrie können Forscher Einblicke in die Redoxeigenschaften dieser Komplexe gewinnen, was für Anwendungen in Batterien, Sensoren und der Katalyse wichtig ist.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIPEIVJWOOWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408852 | |
| Record name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90931-33-2 | |
| Record name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
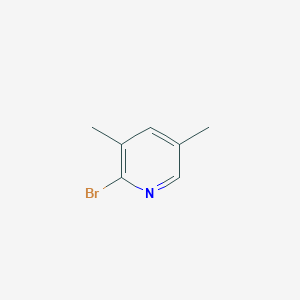
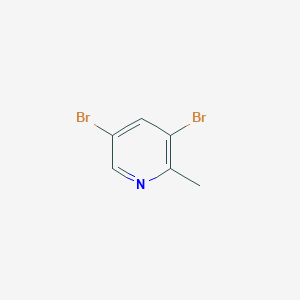
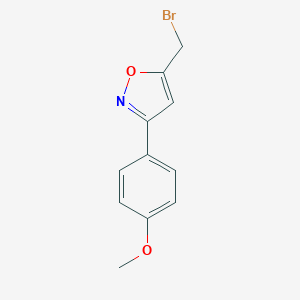
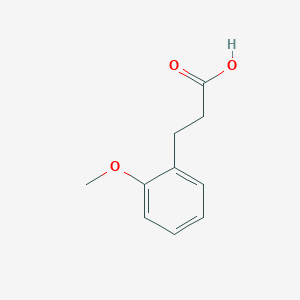
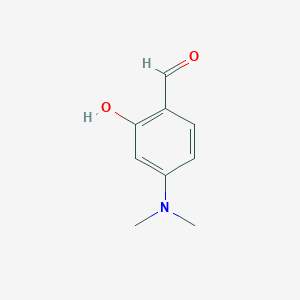
![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)
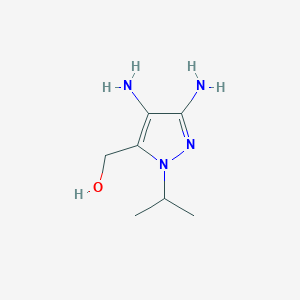
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
